Technical Guide: Synthesis and Characterization of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
Technical Guide: Synthesis and Characterization of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate (CAS No. 1997-28-0), a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules. This document outlines a detailed experimental protocol for its synthesis via malonic ester condensation, presents its key physicochemical properties, and offers predicted spectroscopic data for its characterization. The information herein is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Introduction
Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate, also known as diethyl 3-trifluoromethylphenyl malonate, is a substituted diethyl malonate derivative. The presence of the trifluoromethyl group on the phenyl ring imparts unique electronic properties and can significantly influence the biological activity and pharmacokinetic profile of downstream compounds. This makes it a crucial building block in the synthesis of various therapeutic agents and other functional organic molecules. This guide details a reliable synthetic route and provides essential characterization data to facilitate its use in research and development.
Physicochemical Properties
A summary of the known and predicted physical and chemical properties of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate is presented in Table 1.
Table 1: Physicochemical Data for Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
| Property | Value |
| CAS Number | 1997-28-0 |
| Molecular Formula | C₁₄H₁₅F₃O₄ |
| Molecular Weight | 304.26 g/mol |
| Boiling Point | 145-150 °C at 10 Torr[1] |
| Density (Predicted) | 1.236 ± 0.06 g/cm³[1] |
| pKa (Predicted) | 11.02 ± 0.59[1] |
| Appearance | Expected to be a colorless to pale yellow liquid |
Synthesis Protocol: Malonic Ester Synthesis
The synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate is most effectively achieved through the alkylation of diethyl malonate with 3-(trifluoromethyl)benzyl bromide. This classic malonic ester synthesis involves the formation of a stabilized enolate from diethyl malonate, followed by a nucleophilic substitution reaction with the benzyl halide.
Reaction Scheme
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
Materials:
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Diethyl malonate
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3-(Trifluoromethyl)benzyl bromide
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Sodium metal
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Anhydrous ethanol
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Addition funnel
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Magnetic stirrer
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Heating mantle
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Rotary evaporator
Procedure:
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Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
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Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add diethyl malonate dropwise via an addition funnel with continuous stirring.
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Alkylation: After the addition of diethyl malonate is complete, add 3-(trifluoromethyl)benzyl bromide dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add diethyl ether and water. Separate the organic layer.
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Purification: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude product by vacuum distillation to yield Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate as a colorless to pale yellow liquid.
Characterization Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.4 | m | 4H | Aromatic protons |
| ~4.2 | q | 4H | -OCH₂CH₃ |
| ~3.6 | s | 1H | -CH(COOEt)₂ |
| ~3.3 | s | 2H | Ar-CH₂- |
| ~1.2 | t | 6H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~138 | Aromatic C-CF₃ |
| ~132-124 | Aromatic CH |
| ~124 (q) | -CF₃ |
| ~62 | -OCH₂CH₃ |
| ~55 | -CH(COOEt)₂ |
| ~35 | Ar-CH₂- |
| ~14 | -OCH₂CH₃ |
¹⁹F NMR Spectroscopy: A single peak is expected in the ¹⁹F NMR spectrum around -63 ppm (relative to CFCl₃) for the -CF₃ group.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Predicted Fragment |
| 304 | [M]⁺ |
| 259 | [M - OEt]⁺ |
| 231 | [M - COOEt]⁺ |
| 159 | [M - CH(COOEt)₂]⁺ |
| 145 | [C₇H₄F₃]⁺ (trifluoromethylphenyl) |
Experimental Workflow and Logic
The synthesis and characterization process follows a logical workflow designed for efficiency and accuracy.
Caption: Workflow from synthesis to final characterization.
Conclusion
This technical guide provides a detailed protocol for the synthesis of Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate and a predictive framework for its characterization. The malonic ester synthesis route is robust and scalable, making it suitable for laboratory and potential pilot-plant scale production. The provided physicochemical and predicted spectroscopic data will aid researchers in the identification and quality control of this important synthetic intermediate. It is recommended that the predicted characterization data be confirmed by experimental analysis upon synthesis.
